In Vitro Functional Potency: GAT211 Ago-PAM Activity in cAMP and β-Arrestin2 Assays
GAT211 exhibits dual ago-PAM activity, directly inhibiting cAMP accumulation and recruiting β-arrestin2, while also potentiating the response of the orthosteric agonist CP55,940. Its intrinsic potency (EC50) and PAM efficacy (Emax) are quantifiably distinct from its resolved enantiomers, GAT228 and GAT229, and from the prototypical PAM ZCZ011. In a head-to-head study, GAT211 (racemate) showed a cAMP EC50 of 78 nM with weak intrinsic activity (EMin 1.8% of forskolin), and potentiated CP55,940-induced cAMP inhibition with an EC50 of 8.1 nM and an EMax of 21% [1]. This functional profile is a composite of its enantiomers: GAT228 acts as an unbiased allosteric agonist, while GAT229 is a potent, Gαi/o-biased PAM lacking intrinsic activity [2].
| Evidence Dimension | cAMP inhibition potency and efficacy (PAM activity) |
|---|---|
| Target Compound Data | GAT211 (racemic): EC50 = 8.1 nM (95% CI 6.1–17), EMax = 21 ± 5.3% (in presence of 100 nM CP55,940); Intrinsic activity: EC50 = 78 nM (22–270), EMin = 1.8 ± 8.5% |
| Comparator Or Baseline | GAT229 (S-enantiomer): pure PAM with no intrinsic activity. GAT228 (R-enantiomer): allosteric agonist. ZCZ011: PAM with complex pharmacology in neuronal models. |
| Quantified Difference | GAT211's PAM EC50 is >12-fold more potent than its intrinsic agonist EC50, and it exhibits a composite effect not seen with either enantiomer alone. The PAM EC50 of 8.1 nM is among the most potent reported for this scaffold. |
| Conditions | CHO-K1 cells expressing human CB1R; HitHunter cAMP assay (DiscoverX) in the presence of an EC20 concentration of CP55,940 (100 nM). |
Why This Matters
The quantifiable difference in cAMP PAM potency versus intrinsic agonism defines GAT211 as a specific research tool for studying biased CB1R allosteric modulation, distinct from pure PAMs or full agonists.
- [1] Garai S, Kulkarni PM, Schaffer PC, Leo LM, Brandt AL, Janero DR, Pertwee RG, Thakur GA. Application of Fluorine- and Nitrogen-Walk Approaches: Defining the Structural and Functional Diversity of 2-Phenylindole Class of Cannabinoid 1 Receptor Positive Allosteric Modulators. J Med Chem. 2020 Jan 23;63(2):542-568. doi: 10.1021/acs.jmedchem.9b01142. (Table 5) View Source
- [2] Laprairie RB, Kulkarni PM, Deschamps JR, Kelly MEM, Janero DR, Cascio MG, Stevenson LA, Pertwee RG, Kenakin TP, Denovan-Wright EM, Thakur GA. Enantiospecific Allosteric Modulation of Cannabinoid 1 Receptor. ACS Chem Neurosci. 2017 Jun 21;8(6):1188-1203. doi: 10.1021/acschemneuro.6b00310. View Source
